[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopropyl group, and a carbamic acid ester, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Amino-acetyl Group: The amino-acetyl group can be introduced via an acylation reaction using an acyl chloride or anhydride in the presence of a base such as triethylamine.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester: can be compared with other similar compounds such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups.
Cyclopropyl-containing compounds: These compounds contain the cyclopropyl group but may have different core structures.
Carbamic acid esters: These compounds have the carbamic acid ester functionality but vary in their other substituents.
The uniqueness of This compound lies in its combination of these three structural features, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMKLEUZAQGQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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